REACTION_CXSMILES
|
[C:1]([N:6]1[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1)([O:3][CH2:4][CH3:5])=[O:2].[Cl:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17]Cl)=[CH:15][CH:14]=1>C(O)C>[C:1]([N:6]1[CH2:11][CH2:10][N:9]([CH2:17][C:16]2[CH:19]=[CH:20][C:13]([Cl:12])=[CH:14][CH:15]=2)[CH2:8][CH2:7]1)([O:3][CH2:4][CH3:5])=[O:2]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)N1CCNCC1
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CCl)C=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was gently refluxed for 5 hours
|
Duration
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5 h
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting oil crystallised
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OCC)N1CCN(CC1)CC1=CC=C(C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |